N'-{5-bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Overview
Description
N'-{5-bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide is a useful research compound. Its molecular formula is C21H15BrClFN2O4 and its molecular weight is 493.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.98878 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research into benzimidazole derivatives, which share structural similarities with the compound , has demonstrated significant antimicrobial and antioxidant activities. These compounds have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant properties. For instance, derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have shown very good ABTS scavenging activities, indicating their potential as antioxidant agents. Additionally, certain derivatives were effective against both Gram-positive and Gram-negative bacteria, highlighting their antimicrobial potential (Menteşe, Ülker, & Kahveci, 2015).
Photodynamic Therapy for Cancer Treatment
Phthalocyanine derivatives, closely related to the structure of interest, have been explored for their application in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective as Type II photosensitizers. Their spectroscopic, photophysical, and photochemical properties suggest their usefulness in treating cancer through PDT, due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
The synthesis of new benzothiazole acylhydrazones as anticancer agents is another area where similar compounds have been investigated. These derivatives have been studied for their potential anticancer activity, highlighting the role of specific substitutions on the benzothiazole scaffold in modulating antitumor properties. Such research underscores the potential of similar structures in medicinal chemistry for developing novel anticancer therapies (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Urease Inhibition
Compounds featuring a benzohydrazone component have been synthesized and evaluated for their urease inhibitory activities. These activities are significant in the context of medical research, especially for the treatment of diseases caused by urease-producing pathogens. For example, a benzohydrazone compound demonstrated substantial inhibition of Helicobacter pylori urease, indicating its potential application in treating infections caused by this bacterium (Qu et al., 2015).
Properties
IUPAC Name |
N-[(E)-[5-bromo-2-[(2-chloro-4-fluorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClFN2O4/c22-15-2-4-20(30-11-12-1-3-16(24)8-19(12)23)14(5-15)10-25-26-21(29)13-6-17(27)9-18(28)7-13/h1-10,27-28H,11H2,(H,26,29)/b25-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEVPORRIQWWAJ-KIBLKLHPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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